molecular formula C9H8BrClO3 B2447348 Methyl 3-bromo-5-chloro-4-methoxybenzoate CAS No. 1092308-69-4

Methyl 3-bromo-5-chloro-4-methoxybenzoate

Cat. No.: B2447348
CAS No.: 1092308-69-4
M. Wt: 279.51
InChI Key: UENBNRVZRXWRJT-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-5-chloro-4-methoxybenzoate” is a chemical compound with the molecular formula C9H8BrClO3 . It is also known as “3-Bromo-4-chloro-5-methoxy-benzoic acid methyl ester” or "Benzoic acid, 3-bromo-4-chloro-5-methoxy-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromo, chloro, and methoxy groups, and a carboxylic acid methyl ester group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 279.52 g/mol . The compound’s melting point is reported to be between 98-100 °C .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-bromo-5-chloro-4-methoxybenzoate serves as a precursor or intermediate in the synthesis of various organic compounds with diverse applications. For instance, its derivatives have been synthesized and analyzed through X-ray crystallography, demonstrating the coordinated compliance of chloro-methyl and bromo-methyl exchange rules in dihydrofuran carbonitrile derivatives. These compounds exhibit significant drug-likedness, studied through in silico molecular docking analysis, suggesting potential pharmaceutical applications (Rajni Swamy et al., 2020).

Photodynamic Therapy for Cancer

Compounds derived from this compound have been explored for their potential in photodynamic therapy (PDT). A study highlighted the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which exhibited high singlet oxygen quantum yield. These properties suggest the potential for these compounds to be used as Type II photosensitizers in PDT for cancer treatment, given their good fluorescence properties and high photodegradation quantum yield (Pişkin et al., 2020).

Marine Natural Products

Research on marine endophytic fungi led to the isolation of new compounds, including methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate. These compounds were isolated from the mangrove endophytic fungus Nigrospora sp. and showed moderate antimicrobial and antitumor activities, highlighting the potential of marine-derived compounds in drug discovery (Xia et al., 2011).

Green Chemistry Approaches

Green chemistry principles have been applied to the oxidation reactions of aromatic ketones, demonstrating pH-controlled selectivity. An example is the oxidation of 4'-methoxyacetophenone with bleach, where the reaction outcome varies with pH, leading to different products including 4-methoxybenzoic acid and 3'-chloro-4'-methoxyacetophenone. This showcases the use of this compound derivatives in demonstrating chemoselectivity and regioselectivity in educational settings (Ballard, 2010).

Safety and Hazards

“Methyl 3-bromo-5-chloro-4-methoxybenzoate” is classified as an acute toxic compound . It may cause skin irritation, skin sensitization, serious eye damage, and may be harmful if swallowed . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Properties

IUPAC Name

methyl 3-bromo-5-chloro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENBNRVZRXWRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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